(4-Bromophenyl)(cyclobutyl)methanol

Übersicht

Beschreibung

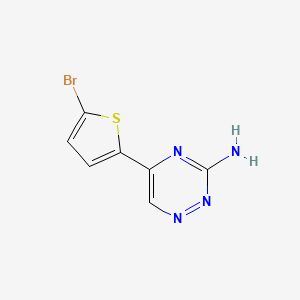

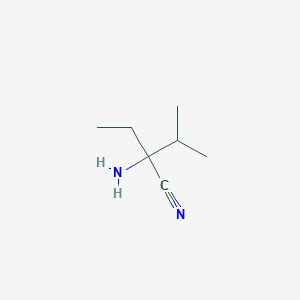

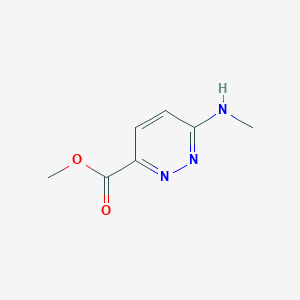

“(4-Bromophenyl)(cyclobutyl)methanol” is a chemical compound with the CAS Number: 1216219-03-2 . It has a molecular weight of 241.13 and its IUPAC name is (4-bromophenyl) (cyclobutyl)methanol . The compound is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for “(4-Bromophenyl)(cyclobutyl)methanol” is 1S/C11H13BrO/c12-10-6-4-9 (5-7-10)11 (13)8-2-1-3-8/h4-8,11,13H,1-3H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“(4-Bromophenyl)(cyclobutyl)methanol” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

(4-Bromophenyl)(cyclobutyl)methanol has been studied for its potential applications in medical research, particularly in the synthesis of compounds with antitubercular activity. For instance, oxazolyl thiosemicarbazones synthesized from similar bromophenyl compounds have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This highlights the compound's role in developing new antitubercular agents with significant effectiveness at low concentrations, demonstrating a potential pathway for (4-Bromophenyl)(cyclobutyl)methanol derivatives in tuberculosis treatment research (Sriram, Yogeeswari, Thirumurugan, & Pavana, 2006).

Carbonic Anhydrase Inhibition

Another significant area of research involving derivatives of (4-Bromophenyl)(cyclobutyl)methanol is the synthesis of dimethoxybromophenol derivatives incorporating cyclopropane moieties, which have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes. These compounds exhibited potent inhibitory effects against various human carbonic anhydrase isoenzymes, suggesting their potential utility in treating conditions like glaucoma, epilepsy, and certain cancers. This illustrates the compound's versatility in generating potent enzyme inhibitors with broad therapeutic applications (Boztaş et al., 2015).

Synthesis of S1P1 Receptor Agonists

The compound also serves as a valuable intermediate in the synthesis of S1P1 receptor agonists. A scalable synthesis and isolation method for the stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, derived from (4-Bromophenyl)(cyclobutyl)methanol, demonstrates its application in generating compounds that can be used in researching treatments for autoimmune diseases and other conditions affected by the S1P1 receptor (Wallace et al., 2009).

Thiol Protecting Group in Synthesis

Moreover, the novel tris(4-azidophenyl)methanol, which could potentially be synthesized from related bromophenyl compounds, has been reported as a multifunctional thiol protecting group. This application is crucial in peptoid synthesis, offering a method for protecting thiols that can be cleaved under mild conditions. This functionality extends the chemical utility of (4-Bromophenyl)(cyclobutyl)methanol derivatives in materials chemistry and synthetic methodology, enabling precise control over the synthesis of complex molecules (Qiu et al., 2023).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information .

Eigenschaften

IUPAC Name |

(4-bromophenyl)-cyclobutylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8,11,13H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWPCRSAIVXMAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromophenyl)(cyclobutyl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}ethan-1-ol](/img/structure/B1530198.png)

![3-{Cyclopropyl[(2-methoxyphenyl)carbamoyl]amino}propanoic acid](/img/structure/B1530207.png)

amine](/img/structure/B1530212.png)